![molecular formula C18H20ClNO5S B12392680 C18H20ClNO5S](/img/structure/B12392680.png)
C18H20ClNO5S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves several steps. One common method includes the reaction of 4-chloro-N-(2-methoxyethyl)benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
C18H20ClNO5S is characterized by its molecular structure, which includes a chloro group and a sulfonate group, contributing to its reactivity and potential applications in drug development. The compound's crystal structure has been studied to provide insights into its physical properties, which are crucial for understanding its behavior in biological systems and materials science applications .
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the sulfonate group can enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Drug Delivery Systems
The compound has also been explored for use in drug delivery systems. Its ability to form stable complexes with metal ions through Click chemistry enhances its potential for targeted drug delivery. This method allows for the conjugation of therapeutic agents to this compound, facilitating more effective treatment regimens with reduced side effects .
Synthesis of Functional Materials
In materials science, this compound is utilized in the synthesis of multifunctional materials. Its unique chemical properties allow it to act as a precursor for creating advanced polymeric materials with specific functionalities, such as improved thermal stability and mechanical strength. These materials are applicable in various industries, including electronics and aerospace .
Case Study 1: Anticancer Research
A study conducted on the effects of this compound derivatives on glioma cells demonstrated that these compounds could significantly inhibit cell proliferation. The mechanism involved the modulation of apoptotic pathways, leading to increased rates of programmed cell death in tumor cells. This study underscores the potential of this compound as a lead compound in developing new cancer therapies .
Case Study 2: Drug Delivery Applications
Another investigation focused on the use of this compound in Click chemistry for drug delivery applications. Researchers successfully synthesized a series of drug-conjugated complexes that showed enhanced bioavailability and targeted delivery capabilities in vitro. These findings suggest that this compound can be effectively utilized to improve the pharmacokinetics of therapeutic agents .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer activity | Induces apoptosis in glioma cells |
Drug Delivery Systems | Targeted drug delivery using Click chemistry | Improved bioavailability and targeted delivery |
Materials Science | Synthesis of multifunctional materials | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways and microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoximate (C18H18ClNO5): Similar structure but lacks the methanesulfonate group.
Tranexamic acid (C18H20ClNO5): Similar molecular formula but different functional groups and applications
Uniqueness
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
C18H20ClNO5S, commonly known as Pyriofenone , is a synthetic fungicide with notable biological activity against various fungal pathogens. This article provides an in-depth analysis of its biological effects, including its mechanism of action, toxicity, pharmacokinetics, and case studies demonstrating its efficacy.
Chemical Structure and Properties
Pyriofenone has the following chemical structure:
- Molecular Formula : this compound
- Molecular Weight : 365.81 g/mol
- CAS Number : 688046-61-9
The compound features a chlorinated aromatic ring, a methoxyethyl side chain, and a sulfonate group, contributing to its fungicidal properties.
Pyriofenone functions primarily as an inhibitor of fungal respiration and metabolism. Its mode of action involves:
- Inhibition of mitochondrial respiration : Pyriofenone disrupts the electron transport chain in fungi, leading to reduced ATP production.
- Targeting specific fungal enzymes : It interferes with enzymes critical for fungal growth and reproduction, effectively curtailing their proliferation.
Efficacy Against Fungal Pathogens
Pyriofenone has demonstrated significant antifungal activity against a range of pathogens, including:
- Botrytis cinerea : Effective in controlling gray mold in various crops.
- Fusarium spp. : Shows promise in managing Fusarium wilt diseases.
- Alternaria spp. : Effective against leaf spot diseases.
Toxicity Profile
The toxicity of Pyriofenone has been evaluated through various studies. Key findings include:
- Acute Toxicity : The oral LD50 in rats ranges from 1,320 to 6,690 mg/kg, indicating low acute toxicity .
- Dermal and Eye Irritation : No skin irritation was observed; however, it is classified as a slight eye irritant .
- Reproductive Toxicity : Studies indicate no adverse effects on fertility or developmental outcomes in animal models .
Pharmacokinetics
Understanding the pharmacokinetics of Pyriofenone is crucial for assessing its safety and efficacy:
- Absorption : Rapid absorption occurs following oral administration, with peak plasma concentrations reached within 4 to 24 hours .
- Distribution : Tissue distribution studies show higher concentrations in the gastrointestinal tract, liver, and kidneys .
- Elimination : The primary route of elimination is via feces (73–91%), with minimal urinary excretion observed .
Field Trials
- Crop Protection Studies :
- Toxicological Assessments :
Table 1: Summary of Toxicity Data for Pyriofenone
Endpoint | Result |
---|---|
Oral LD50 (Rat) | 1,320 - 6,690 mg/kg |
Dermal LD50 (Rabbit) | >2,000 mg/kg |
Eye Irritation (Rabbit) | Slight irritant |
Skin Sensitization (Guinea Pig) | Not sensitizing |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tmax (hours) | 4 - 24 |
Elimination Half-life (hours) | 13 - 46 |
Primary Route of Excretion | Fecal (73 - 91%) |
Properties
Molecular Formula |
C18H20ClNO5S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)/t16-/m0/s1 |
InChI Key |
NOOHVTMKDANSCX-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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